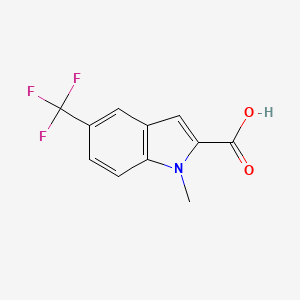

1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-5-(trifluoromethyl)indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-15-8-3-2-7(11(12,13)14)4-6(8)5-9(15)10(16)17/h2-5H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHNBAXVLXMLIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(F)(F)F)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257092-36-6 | |

| Record name | 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid" properties

An In-depth Technical Guide to 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid

Executive Summary

This compound (CAS: 1257092-36-6) is a specialized heterocyclic compound built upon the indole-2-carboxylic acid scaffold, a structure of significant interest in medicinal chemistry.[1] The strategic incorporation of a trifluoromethyl group at the 5-position and a methyl group on the indole nitrogen (N1) tailors its physicochemical properties for applications in drug discovery and organic synthesis. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, its relevance in medicinal chemistry, and standard analytical and safety protocols, synthesized from publicly available data for researchers and drug development professionals.

Core Molecular Characteristics

The compound's structure is defined by an indole bicyclic system, functionalized with a carboxylic acid at the 2-position, a trifluoromethyl group at the 5-position, and a methyl group at the 1-position. The trifluoromethyl group, a common bioisostere for a methyl or chloro group, significantly increases lipophilicity and can enhance metabolic stability and binding affinity.[2] The N-methylation blocks a potential hydrogen bond donor site and metabolic hotspot, which can improve pharmacokinetic properties such as cell permeability.[3]

Physicochemical and Structural Data

A summary of the key identifiers and computed properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 1257092-36-6 | [4][5] |

| Molecular Formula | C₁₁H₈F₃NO₂ | [4] |

| Molecular Weight | 243.18 g/mol | [4][5] |

| IUPAC Name | This compound | |

| SMILES | CN1C(=CC2=C1C=CC(=C2)C(F)(F)F)C(O)=O | [4] |

| Topological Polar Surface Area (TPSA) | 42.23 Ų | [4] |

| LogP (Computed) | 2.8953 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 1 | [4] |

| Storage Conditions | Sealed in dry, 2-8°C | [5] |

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for this compound are not detailed in the provided search results, a logical and common synthetic route can be inferred from standard organic chemistry principles and the availability of starting materials. The synthesis would likely proceed via N-methylation of the corresponding indole precursor.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-stage process: first, the formation of the core indole ring system, followed by the crucial N-methylation step.

Sources

"1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid" CAS 1257092-36-6

An In-depth Technical Guide to 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid (CAS 1257092-36-6)

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Given the limited publicly available data specifically for this molecule, this document leverages established principles of organic chemistry and pharmacology, drawing insights from structurally analogous compounds to present a holistic and predictive analysis for researchers, scientists, and drug development professionals.

Introduction: The Strategic Design of a Modern Pharmaceutical Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of a trifluoromethyl (CF3) group and N-methylation significantly enhances the drug-like properties of the indole core. The CF3 group, a bioisostere for chlorine, is known to increase metabolic stability, lipophilicity, and binding affinity by altering the electronic profile of the molecule.[1] N-methylation at the indole nitrogen can improve solubility and modify the hydrogen bonding potential, which can be crucial for target engagement and pharmacokinetic properties.[2]

This compound combines these features, making it a compound of high interest for screening libraries and as a key intermediate for more complex molecular architectures. This guide will delve into its physicochemical characteristics, plausible synthetic strategies, potential biological activities, and proposed experimental workflows.

Physicochemical Properties and Structural Attributes

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. Below is a summary of the known and predicted properties for this compound.

| Property | Value | Source |

| CAS Number | 1257092-36-6 | ChemScene[3] |

| Molecular Formula | C₁₁H₈F₃NO₂ | ChemScene[3] |

| Molecular Weight | 243.18 g/mol | ChemScene[3] |

| Purity | ≥97% (typical for commercial samples) | ChemScene[3] |

| Appearance | White to off-white powder (expected) | Inferred from related compounds[4] |

| SMILES | CN1C(=CC2=C1C=CC(=C2)C(F)(F)F)C(O)=O | ChemScene[3] |

| InChIKey | BJHNBAXVLXMLIM-UHFFFAOYSA-N | PubChemLite[5] |

| Predicted XlogP | 2.9 | PubChemLite[5] |

| Topological Polar Surface Area (TPSA) | 42.23 Ų | ChemScene[3] |

| Hydrogen Bond Donors | 1 | ChemScene[3] |

| Hydrogen Bond Acceptors | 2 | ChemScene[3] |

| Rotatable Bonds | 1 | ChemScene[3] |

The predicted XlogP of 2.9 suggests a favorable lipophilicity for cell membrane permeability, a key attribute for oral bioavailability. The TPSA is also within the range typically associated with good cell penetration.

Synthesis Strategies: A Rational Approach

A common and versatile method for synthesizing indole-2-carboxylic acids is the Reissert indole synthesis. A proposed pathway starting from commercially available 2-amino-4-(trifluoromethyl)toluene is outlined below.

Caption: Proposed Reissert-style synthesis of the target compound.

Experimental Protocol: A Generalized Approach

-

Condensation: 2-Amino-4-(trifluoromethyl)toluene is reacted with diethyl oxalate in the presence of a base like sodium ethoxide to form the corresponding oxalamic acid derivative.

-

Reductive Cyclization: The intermediate is then treated with a dehydrating/chlorinating agent such as phosphorus pentachloride or phosphoryl chloride, followed by reductive cyclization using a reducing agent like zinc in acetic acid to form the indole-2-carboxylate ester.[6]

-

N-Methylation: The indole nitrogen can be methylated using a methylating agent like methyl iodide with a strong base such as sodium hydride in an aprotic solvent like DMF or THF.

-

Hydrolysis: The final step is the saponification of the ethyl ester using a base like sodium hydroxide in a mixture of water and ethanol, followed by acidic workup to yield the desired carboxylic acid.

This modular approach allows for the introduction of various substituents on the indole ring, making it a powerful strategy in medicinal chemistry.

The Trifluoromethyl Indole Moiety in Drug Discovery

The indole-2-carboxylic acid scaffold is a known pharmacophore that can chelate divalent metal ions, such as Mg²⁺, in the active sites of enzymes. This has been demonstrated in the context of HIV-1 integrase, where the indole nucleus and the C2 carboxyl group coordinate with two Mg²⁺ ions, inhibiting the enzyme's function.[7][8]

Caption: Putative chelation mechanism in an enzyme active site.

The presence of the electron-withdrawing CF3 group at the 5-position can significantly influence the acidity of the indole N-H proton (in the non-methylated analog) and the carboxylic acid, potentially enhancing its ability to interact with biological targets.[9] Furthermore, the CF3 group can engage in favorable interactions within hydrophobic pockets of protein targets and block sites of metabolic oxidation, thereby increasing the compound's half-life.[1]

Potential Therapeutic Applications and Biological Evaluation

Based on the activities of structurally related indole-2-carboxylic acids, this compound is a promising candidate for investigation in several therapeutic areas:

-

Antiviral Agents: As discussed, the indole-2-carboxylic acid scaffold is a potent inhibitor of HIV-1 integrase.[7][8][10] The subject compound could be evaluated for its ability to inhibit this enzyme and other viral metalloenzymes.

-

Antiparasitic Agents: Derivatives of 1H-indole-2-carboxamides have shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[2][11] The carboxylic acid could serve as a key intermediate for synthesizing a library of amides for screening.

-

Anticancer Agents: Some indole derivatives have been explored as inhibitors of protein folding and cellular signaling pathways implicated in cancer.[4]

Workflow for Biological Evaluation

Caption: A typical workflow for preclinical evaluation.

A primary screening would involve biochemical assays against relevant targets (e.g., recombinant HIV-1 integrase). Hits would then be progressed to cell-based assays to determine their potency in a more physiologically relevant context. Concurrently, in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is essential to assess the compound's drug-like properties.[2] Promising candidates would then undergo lead optimization, where structure-activity relationships (SAR) are established to improve potency and pharmacokinetic profiles before advancing to in vivo studies.

Conclusion and Future Directions

This compound is a strategically designed molecule that holds considerable promise as a building block and a potential therapeutic agent. Its unique combination of an N-methylated indole core, a C2-carboxylic acid for target interaction, and a C5-trifluoromethyl group for enhanced physicochemical and pharmacokinetic properties makes it a valuable asset in modern drug discovery.

Further research should focus on the development and optimization of a scalable synthetic route. Subsequent biological evaluation in antiviral, antiparasitic, and oncology assays is highly warranted. The insights gained from such studies will not only elucidate the potential of this specific molecule but also contribute to the broader understanding of trifluoromethylated indoles in medicinal chemistry.

References

- Vertex AI Search. (n.d.). Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications.

- MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

- ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.

- RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.

- ChemScene. (n.d.). This compound.

- Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Org. Lett., 20, 1676-1679.

- NIH. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

- MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.

- Organic Syntheses Procedure. (n.d.). Indole-2-carboxylic acid, ethyl ester.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances.

- PubChemLite. (n.d.). This compound.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemscene.com [chemscene.com]

- 4. innospk.com [innospk.com]

- 5. PubChemLite - this compound (C11H8F3NO2) [pubchemlite.lcsb.uni.lu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structure Elucidation of 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth strategy for the structural elucidation of 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid. The methodologies outlined here are designed to create a robust, self-validating system for confirming the compound's molecular structure, a critical step for its potential use in medicinal chemistry and drug development. This guide will delve into the synergistic application of modern analytical techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each section will explore the theoretical basis of the technique, present detailed experimental protocols, and interpret the resulting data to build a cohesive and unambiguous structural assignment.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to engage in various biological interactions make it a frequent target in drug discovery. The compound in focus, this compound, possesses several key features: an N-methylated indole ring, a strongly electron-withdrawing trifluoromethyl group at the 5-position, and a carboxylic acid moiety at the 2-position. These modifications are expected to significantly influence the molecule's physicochemical and pharmacological characteristics. Therefore, an unequivocal confirmation of its structure is a crucial initial step in its development as a potential therapeutic agent.

This guide will follow a logical progression, starting with the determination of the molecular formula and advancing to a detailed mapping of its covalent framework.

Structure Elucidation Workflow:

Caption: Key expected HMBC correlations for structural confirmation.

Confirming Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.

Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum should be collected and subtracted from the sample spectrum.

Data Interpretation & Trustworthiness:

The FTIR spectrum will provide corroborating evidence for the presence of the key functional groups identified by NMR and MS. For carboxylic acids, a very broad O-H stretching band is typically observed from 2500-3300 cm⁻¹, and a strong C=O stretching band appears around 1700 cm⁻¹. [1] Table 3: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1300-1100 | C-F stretch | Trifluoromethyl |

| ~1250 | C-N stretch | Aromatic Amine |

Final Structure Verification and Conclusion

The synergistic interpretation of data from HRMS, a comprehensive suite of NMR experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC), and FTIR spectroscopy provides a multi-faceted and self-validating approach to the structure elucidation of this compound. Each technique contributes a vital piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the final assignment. This rigorous characterization is an essential prerequisite for any further investigation into the molecule's biological activity and its potential as a drug candidate. The methodologies outlined in this guide represent a robust and reliable pathway to achieving this critical milestone in the drug development process.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Outsourced Pharma. (2021, May 18). NMR And Mass Spectrometry In Pharmaceutical Development. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

-

YouTube. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]

Sources

The Trifluoromethyl Indole Scaffold: A Privileged Motif in Modern Drug Discovery and Biological Evaluation

An In-Depth Technical Guide:

Foreword: The Strategic Imperative of Fluorination in Indole Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, found in a multitude of natural products and synthetic drugs that exhibit a vast range of biological activities.[1][2][3] Its structural versatility and ability to mimic peptide structures allow it to bind with high affinity to numerous biological targets.[3] However, the unadorned indole scaffold can be susceptible to metabolic degradation. The strategic incorporation of a trifluoromethyl (CF3) group is a transformative approach in drug design to overcome such limitations.

The CF3 group is a powerful modulator of molecular properties. Its high electronegativity and steric bulk can dramatically enhance metabolic stability by blocking sites of oxidative metabolism.[4] Furthermore, it increases lipophilicity, which can improve cell membrane permeability and subsequent bioavailability.[4][5] These altered physicochemical characteristics often lead to enhanced binding affinity for target enzymes and proteins, ultimately amplifying the desired biological effect.[4][5] This guide provides an in-depth exploration of the diverse biological activities of trifluoromethyl indole derivatives, focusing on their mechanisms of action in oncology, microbiology, and inflammation, complete with field-proven protocols for their evaluation.

Section 1: Anticancer Activity of Trifluoromethyl Indole Derivatives

Trifluoromethylated indoles have emerged as a highly promising class of compounds in oncology research. Their anticancer effects are often multifaceted, targeting key pathways involved in cell proliferation, survival, and metastasis. Several indole-based drugs, such as Sunitinib, are already in clinical use, underscoring the potential of this scaffold.[6][7]

Core Mechanisms of Action

The anticancer activity of these derivatives stems from their ability to interact with various cellular targets:

-

Tubulin Polymerization Inhibition: A significant number of indole derivatives exert their cytotoxic effects by interfering with microtubule dynamics. They can bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules.[6] This disruption arrests the cell cycle in the G2/M phase, leading to apoptotic cell death.[6]

-

Kinase Inhibition: Many cellular signaling pathways that are hyperactive in cancer are driven by kinases. Trifluoromethyl indoles have been designed to target specific kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), which are crucial for cancer cell growth and survival.[8] For instance, the indolin-2-one scaffold, present in the anticancer drug Sunitinib, is known to inhibit multiple receptor tyrosine kinases.[7]

-

Apoptosis Induction: Beyond cell cycle arrest, these compounds can directly trigger programmed cell death. Mechanistic studies have shown that potent derivatives can induce apoptosis by modulating the expression of key regulatory proteins like those in the Bcl-2 family or by disrupting microtubule networks.[6]

Structure-Activity Relationship (SAR) Insights

The placement of the CF3 group and other substituents on the indole ring is critical for anticancer potency.

-

CF3 Group Placement: Strategic positioning of the CF3 group, often at the C-5 position of the indole ring, provides a unique electronic and steric profile that can be leveraged in SAR studies to optimize binding affinity.[4] The presence of the CF3 moiety has been shown to significantly enhance anticancer activity compared to non-fluorinated analogues.[9][10]

-

Substitutions on the Indole Ring: The introduction of other functional groups, such as chloro or methoxy groups, can further modulate activity. For example, studies on betulinic acid derivatives showed that a chlorine group at the C-5 position of the indole ring led to an increase in activity against several cancer cell lines.[7]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50) of representative trifluoromethyl indole derivatives against various human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 10b | Indole-pyrazole-thiadiazole | A549 (Lung) | 0.012 | EGFR/p53-MDM2 Modulation | [11] |

| 10b | Indole-pyrazole-thiadiazole | K562 (Leukemia) | 0.010 | EGFR/p53-MDM2 Modulation | [11] |

| 2e | Indole-oxadiazole-benzothiazole | HCT116 (Colorectal) | 6.43 | EGFR Inhibition | [8] |

| 2e | Indole-oxadiazole-benzothiazole | A549 (Lung) | 9.62 | EGFR Inhibition | [8] |

| Benzimidazole-indole 8 | Benzimidazole-indole | Various | 0.050 (average) | Tubulin Polymerization Inhibition | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a robust method for assessing the in vitro cytotoxicity of novel compounds against cancer cell lines. The causality behind this choice is its reliability, high throughput, and direct correlation of mitochondrial activity with cell viability.

Objective: To determine the concentration of a trifluoromethyl indole derivative that inhibits 50% of cell growth (IC50).

Materials:

-

Human cancer cell line (e.g., A549, HCT116)

-

Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

Trifluoromethyl indole test compound, dissolved in DMSO (stock solution)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with medium and 0.5% DMSO (negative control), and a known anticancer drug (positive control).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC50 value using non-linear regression analysis.

Visualization: EGFR Signaling Inhibition

This diagram illustrates the inhibition of the EGFR signaling pathway, a common target for anticancer indole derivatives.

Caption: Inhibition of the EGFR/MAPK signaling cascade by a trifluoromethyl indole derivative.

Section 2: Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethyl indole derivatives have demonstrated promising activity against a spectrum of bacteria and fungi, including clinically relevant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Candida species.[12][13]

Core Mechanisms of Action

-

Efflux Pump Inhibition: A key mechanism of bacterial drug resistance is the active efflux of antibiotics from the cell via membrane proteins. Indole derivatives have been identified as inhibitors of these efflux pumps, such as the NorA pump in S. aureus.[12] By blocking the pump, the intracellular concentration of co-administered antibiotics increases, restoring their efficacy.

-

Virulence Factor Attenuation: Beyond direct killing, some derivatives can disarm pathogens by inhibiting the production of virulence factors. This includes suppressing motility, protease activity, hemolysis, and biofilm formation, all of which are crucial for bacterial pathogenicity.[14]

-

Inhibition of Tryptophan Metabolism: The indole test itself is based on the bacterial metabolism of tryptophan.[15] Some indole derivatives may act as competitive inhibitors of tryptophanase, an enzyme essential for producing indole, which can function as a signaling molecule in bacterial communities.[14]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

This table presents the MIC values for representative trifluoromethyl-containing compounds against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| N-(trifluoromethyl)phenyl pyrazole | S. aureus (MRSA) | 3.12 | [16] |

| Indole-triazole derivative (3d) | S. aureus | 3.125 | [12] |

| Indole-triazole derivative (3d) | E. coli | 6.25 | [12] |

| Indole-triazole derivative (3d) | C. albicans | 12.5 | [12] |

| Indole-triazole derivative (3d) | C. krusei | 3.125 | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the minimum inhibitory concentration of an antimicrobial agent. Its selection is based on its reproducibility and efficiency in testing multiple concentrations simultaneously.[17]

Objective: To determine the lowest concentration of a trifluoromethyl indole derivative that visibly inhibits the growth of a specific microorganism.

Materials:

-

Bacterial/Fungal strain (e.g., S. aureus ATCC 29213)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, or RPMI-1640 for fungi.

-

Test compound dissolved in DMSO.

-

Sterile 96-well U-bottom microtiter plates.

-

Bacterial/Fungal inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Standard antibiotic (e.g., Ciprofloxacin, Fluconazole) as a positive control.

Procedure:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This leaves columns 11 (growth control, no drug) and 12 (sterility control, no drug, no inoculum) free.

-

Inoculation: Add 100 µL of the standardized and diluted microbial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualization: Antimicrobial Susceptibility Testing Workflow

This diagram outlines the logical flow of the broth microdilution protocol.

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Section 3: Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases. Trifluoromethyl indole derivatives have been investigated as potent anti-inflammatory agents, often with a better safety profile than classical non-steroidal anti-inflammatory drugs (NSAIDs).[18]

Core Mechanisms of Action

-

COX-2 Inhibition: A primary mechanism is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[18][19] Selectivity for COX-2 over COX-1 is a key goal in drug design to reduce gastrointestinal side effects associated with traditional NSAIDs.[18]

-

NF-κB Pathway Suppression: Nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Potent indole derivatives can suppress the activation of this pathway by inhibiting the degradation of its inhibitor, IκB, which in turn prevents the nuclear translocation of NF-κB p65.[18] This leads to a downstream reduction in the expression of pro-inflammatory genes like iNOS and COX-2.[18]

-

Cytokine and Nitric Oxide Reduction: These compounds can significantly suppress the release of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) from activated immune cells like macrophages.[18][20]

Data Presentation: In Vitro Anti-inflammatory Activity

| Compound ID | Assay | Cell Line | IC50 | Reference |

| 5-25 | NO Production Inhibition | RAW264.7 | 4.82 µM | [18] |

| 5-25 | COX-2 (human recombinant) | - | 51.7 nM | [18] |

| 4d | COX-2 Reduction | - | Significant | [20] |

| 4f | IL-6 Reduction | - | Significant | [20] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol uses the Griess test to quantify nitrite, a stable product of NO, in cell culture supernatants. It is a widely accepted method to screen for anti-inflammatory potential by measuring the inhibition of inducible nitric oxide synthase (iNOS) activity in macrophages.

Objective: To measure the ability of a test compound to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound in DMSO

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour before stimulation.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes in the dark. A pink/magenta color will develop in the presence of nitrite.

-

Quantification: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.

-

Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only control. Determine the IC50 value. A parallel MTT assay should be run to ensure the observed inhibition is not due to cytotoxicity.

Visualization: NF-κB Pathway Inhibition

This diagram shows how a trifluoromethyl indole derivative can block the NF-κB inflammatory signaling pathway.

Caption: Suppression of the pro-inflammatory NF-κB signaling pathway.

Conclusion and Future Perspectives

Trifluoromethyl indole derivatives represent a privileged and highly adaptable scaffold in medicinal chemistry. The introduction of the CF3 group consistently enhances key pharmacological properties, leading to potent biological activities across diverse therapeutic areas, including oncology, infectious diseases, and inflammation. The mechanisms underpinning these activities are varied, ranging from the inhibition of critical enzymes like kinases and COX-2 to the modulation of complex signaling pathways such as NF-κB.

The experimental protocols detailed in this guide provide a validated framework for researchers to screen and characterize novel derivatives. Future research should focus on refining structure-activity relationships through computational modeling and exploring novel biological targets. The development of derivatives with improved selectivity and multi-target capabilities holds significant promise for creating next-generation therapeutics with enhanced efficacy and reduced side effects.

References

- Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI.

- The Power of Trifluoromethyl Indoles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal.

- Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. PMC - NIH.

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd

- Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv

- Synthesis and Anticancer Activity of Indole-Functionalized Deriv

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH.

- Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile. Organic & Biomolecular Chemistry (RSC Publishing).

- 3-(2-Trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles: Mastering anti-inflammation and analgesia while mitigating gastrointestinal side effects. PubMed.

- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules

- Indole Test Protocol. American Society for Microbiology.

- The 2 '-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. MDPI.

- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC - PubMed Central.

- Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. PMC - NIH.

- A brief review of the biological potential of indole derivatives.

- In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI.

- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 | Journal of Medicinal Chemistry.

- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI.

- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis.

- In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investig

- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv

- Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing.

- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.

- Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. PubMed.

- Fluorine-containing indoles: Synthesis and biological activity | Request PDF.

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)

- Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells | ACS Pharmacology & Translational Science.

- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre

- Full article: Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Taylor & Francis.

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Mashhad University of Medical Sciences.

- Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Deriv

- NOVEL INDOLE DERIVATIVES AS A PROMISING SCAFFOLD FOR THE DISCOVERY AND DEVELOPMENT OF POTENTIAL BIOLOGICAL ACTIVITIES: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research.

- Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limit

- Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. PMC - PubMed Central.

- Antimicrobial Susceptibility Testing. Apec.org.

- Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. ijpsr.com [ijpsr.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. turkjps.org [turkjps.org]

- 14. mdpi.com [mdpi.com]

- 15. asm.org [asm.org]

- 16. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3-(2-Trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles: Mastering anti-inflammation and analgesia while mitigating gastrointestinal side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigational Dossier on 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid: A Scoping Review and Proposed Research Framework for Elucidating Its Mechanism of Action

Distribution: For Research, Scientific, and Drug Development Professionals Only

Abstract

This technical guide provides a comprehensive analysis of 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid, a molecule of significant interest due to its unique structural features. In the absence of direct empirical data on its mechanism of action, this document synthesizes information from the broader class of indole-2-carboxylic acid derivatives to formulate plausible hypotheses regarding its biological targets and signaling pathways. We will delve into the strategic inclusion of the N-methyl and 5-trifluoromethyl moieties and their likely impact on the compound's pharmacokinetic and pharmacodynamic profiles. Furthermore, this guide outlines a detailed, phased experimental workflow designed to systematically investigate and ultimately define the mechanism of action of this compound. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing both a thorough review of the relevant chemical space and a practical framework for future investigation.

Introduction: Deconstructing a Molecule of Interest

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous compounds with diverse biological activities. The specific molecule of interest, this compound, presents a compelling case for investigation due to the deliberate incorporation of two key functional groups: a methyl group at the N1 position of the indole ring and a trifluoromethyl group at the C5 position. While direct studies on this compound's mechanism of action are not yet available in the public domain, an analysis of its constituent parts, in the context of related molecules, allows for the formulation of well-grounded hypotheses.

The trifluoromethyl (-CF3) group is a widely employed substituent in modern drug design, known to enhance metabolic stability, increase lipophilicity, and improve binding selectivity.[1] Its strong electron-withdrawing nature can also modulate the pKa of nearby acidic or basic centers, influencing the molecule's overall electronic properties and potential interactions with biological targets.[2] The N-methylation of the indole ring eliminates the hydrogen bond donor capability of the indole nitrogen, which can significantly alter binding modes to target proteins and improve pharmacokinetic properties such as cell permeability.[3]

This dossier will, therefore, explore the potential mechanisms of action of this compound by examining the established activities of structurally analogous compounds.

Hypothesized Mechanisms of Action Based on Structural Analogs

The indole-2-carboxylic acid core is a versatile pharmacophore that has been shown to interact with a variety of biological targets. Below, we explore several potential mechanisms of action for this compound based on the known activities of its structural relatives.

Antagonism of the NMDA Receptor Glycine Binding Site

Indole-2-carboxylic acid itself is a known competitive antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[4] This allosteric site must be occupied by glycine (or D-serine) for the receptor to be fully activated by glutamate. Antagonism at this site can modulate glutamatergic neurotransmission, a pathway implicated in a range of neurological and psychiatric disorders. Tricyclic indole-2-carboxylic acid derivatives have demonstrated high affinity for the NMDA-glycine binding site and have shown neuroprotective effects in preclinical models.[5]

Hypothesis: this compound may act as an antagonist at the glycine binding site of the NMDA receptor. The trifluoromethyl group could enhance binding affinity, while the N-methyl group might alter the binding orientation within the active site.

Inhibition of Viral Enzymes: A Case for HIV-1 Integrase

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[6] The mechanism of inhibition often involves the chelation of two magnesium ions within the enzyme's active site by the indole nitrogen and the 2-carboxyl group.[7][8] Structural modifications at various positions on the indole ring have been shown to significantly impact inhibitory potency.[6]

Hypothesis: The core scaffold of this compound is amenable to binding the active site of HIV-1 integrase. However, the N-methylation would preclude the direct involvement of the indole nitrogen in metal chelation, suggesting an altered binding mode if this mechanism is relevant.

Disruption of Cellular Proliferation via Tubulin Polymerization Inhibition

Certain indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis in cancer cell lines.[9] The proposed mechanism for these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

Hypothesis: While structurally distinct from the reported hydrazides, the core indole-2-carboxylic acid moiety of this compound could potentially interact with tubulin, thereby disrupting microtubule dynamics and inducing apoptosis in rapidly dividing cells.

Modulation of Tryptophan Metabolism through IDO1/TDO Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism.[10] These enzymes are implicated in tumor immune evasion, making them attractive targets for cancer immunotherapy. Several indole-2-carboxylic acid derivatives have been developed as dual inhibitors of IDO1 and TDO.[11]

Hypothesis: this compound may function as an inhibitor of IDO1 and/or TDO. The trifluoromethyl group at the 5-position could confer enhanced potency and selectivity.

Proposed Experimental Framework for Mechanism of Action Elucidation

To systematically investigate the true mechanism of action of this compound, a multi-pronged approach is necessary. The following is a proposed experimental workflow, designed to be executed in a phased manner.

Phase 1: Broad Phenotypic Screening and Target Class Identification

The initial phase focuses on broad screening to identify the general biological effects of the compound and to narrow down the potential target classes.

Experimental Protocols:

-

High-Throughput Phenotypic Screening:

-

Objective: To identify cellular phenotypes altered by the compound.

-

Method: Employ a panel of diverse human cell lines (e.g., cancer cell lines from different tissues, neuronal cells, immune cells). Treat cells with a range of concentrations of the compound. Utilize high-content imaging to assess a wide array of cellular parameters, including cell morphology, viability, proliferation, cell cycle progression, and apoptosis markers (e.g., caspase-3/7 activation).

-

Causality: This unbiased approach can reveal unexpected biological activities and provide initial clues about the compound's mechanism of action.

-

-

Broad Target Binding Panel:

-

Objective: To identify potential molecular targets through direct binding assays.

-

Method: Screen the compound against a large, commercially available panel of receptors, ion channels, kinases, and other enzymes (e.g., the Eurofins BioPrint panel).

-

Causality: A positive "hit" in this screen provides a direct, testable hypothesis for the compound's molecular target.

-

Caption: Phase 1 Experimental Workflow.

Phase 2: Hypothesis-Driven Target Validation and Pathway Analysis

Based on the results from Phase 1, the second phase will focus on validating the most promising hypotheses.

Experimental Protocols:

-

Direct Target Engagement Assays:

-

Objective: To confirm the interaction of the compound with a specific, hypothesized target.

-

Method: If a target is identified in the binding panel, perform dose-response studies using purified protein in biochemical assays (e.g., enzyme inhibition assays, radioligand binding assays). For cellular targets, techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET can be used to confirm target engagement in a cellular context.

-

Causality: These experiments will establish a direct link between the compound and its molecular target.

-

-

Signaling Pathway Analysis:

-

Objective: To understand the downstream consequences of target engagement.

-

Method: Based on the known function of the validated target, investigate the modulation of relevant signaling pathways. For example, if the target is a kinase, use Western blotting or phospho-specific ELISAS to assess the phosphorylation status of downstream substrates. If the compound induces apoptosis, measure the levels of key apoptotic proteins (e.g., Bcl-2 family members, cleaved PARP).

-

Causality: This step connects the molecular initiating event (target binding) to the observed cellular phenotype.

-

Caption: Phase 2 Experimental Workflow.

Phase 3: In-depth Mechanistic Studies and In Vivo Proof of Concept

The final phase aims to provide a detailed understanding of the mechanism of action and to assess the compound's activity in a more complex biological system.

Experimental Protocols:

-

Rescue Experiments:

-

Objective: To confirm that the observed phenotype is a direct result of the compound's effect on the validated target.

-

Method: Use genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target gene. If the compound's effect is diminished in these cells, it provides strong evidence for on-target activity. Conversely, overexpression of the target may rescue the cells from the compound's effects.

-

Causality: These experiments provide the highest level of confidence in the identified mechanism of action.

-

-

In Vivo Efficacy Studies:

-

Objective: To determine if the compound has the desired pharmacological effect in a living organism.

-

Method: Select an appropriate animal model based on the validated mechanism of action (e.g., a xenograft model for an anti-cancer compound, a behavioral model for a neuroactive compound). Administer the compound and assess relevant efficacy endpoints and target engagement biomarkers.

-

Causality: This provides proof-of-concept for the therapeutic potential of the compound.

-

Data Summary and Interpretation

As this is a prospective guide, empirical data for this compound is not available. However, we can create a template table to summarize the known activities of related indole-2-carboxylic acid derivatives to provide context.

| Compound/Derivative Class | Biological Target/Activity | Reported Potency (IC50/EC50/Ki) | Reference |

| Indole-2-carboxylic acid | NMDA Receptor (Glycine Site) Antagonist | Micromolar range | [4] |

| Tricyclic indole-2-carboxylic acids | NMDA Receptor (Glycine Site) Antagonist | Low nanomolar Ki | [5] |

| Substituted indole-2-carboxylic acids | HIV-1 Integrase Inhibitor | Low micromolar to nanomolar IC50 | [6] |

| Indole-2-carboxylic acid benzylidene-hydrazides | Tubulin Polymerization Inhibitor / Apoptosis Inducer | Low micromolar EC50 | [9] |

| 6-Acetamido-indole-2-carboxylic acids | IDO1/TDO Dual Inhibitor | Low micromolar IC50 | [11] |

Conclusion and Future Directions

This compound is a compound with significant therapeutic potential, predicated on the well-established biological activities of the indole-2-carboxylic acid scaffold and the strategic inclusion of N-methyl and 5-trifluoromethyl groups. While its precise mechanism of action remains to be elucidated, the hypotheses presented in this dossier, based on structural analogy, provide a solid foundation for future research. The proposed phased experimental workflow offers a clear and logical path to systematically unravel its biological function, from broad phenotypic screening to in vivo proof-of-concept. The insights gained from such studies will be invaluable for guiding the further development of this promising molecule and its derivatives for a range of potential therapeutic applications, including neurological disorders, viral infections, and oncology.

References

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

-

Potential Bioactive Function of Microbial Metabolites as Inhibitors of Tyrosinase: A Systematic Review. MDPI. [Link]

-

Tryptophan - Wikipedia. Wikipedia. [Link]

-

Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. PubMed. [Link]

-

Mechanism of Action (MOA) | Sygnature Discovery Nottingham. Sygnature Discovery. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

-

Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor. PubMed. [Link]

-

N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives. PMC - NIH. [Link]

-

Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. PubMed. [Link]

-

Computational analyses of mechanism of action (MoA): data, methods and integration. NIH. [Link]

-

Design, Synthesis and Biological Evaluation of indole-2-carboxylic Acid Derivatives as IDO1/TDO Dual Inhibitors. PubMed. [Link]

-

The experimental method in action research. Joanna Bielska. [Link]

-

Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

17.7: Experimental methods of chemical kinetics. Chemistry LibreTexts. [Link]

-

Mechanism of Action, MOA Studies. NorthEast BioLab. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. PMC - NIH. [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. mdpi.com [mdpi.com]

- 4. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tryptophan - Wikipedia [en.wikipedia.org]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid

Foreword: Unlocking the Therapeutic Potential of a Novel Indole Derivative

The indole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of natural products and synthetic drugs with a wide array of pharmacological activities.[1] The strategic functionalization of this privileged structure allows for the fine-tuning of its biological properties. This guide focuses on the therapeutic potential of a specific, yet under-explored molecule: 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid .

The unique combination of three key structural motifs—the N-methylated indole core, the electron-withdrawing trifluoromethyl group at the 5-position, and the carboxylic acid at the 2-position—suggests a high potential for targeted biological activity. The trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability, highly desirable properties for drug candidates.[2] This document will serve as a technical guide for researchers, scientists, and drug development professionals, outlining a series of hypothesis-driven investigations into the potential therapeutic targets of this compound. We will delve into the causality behind experimental choices, providing a roadmap for its exploration as a novel therapeutic agent.

Hypothesis 1: Targeting Viral Integrases for Antiretroviral Therapy

Rationale for Investigation:

A compelling body of evidence points to indole-2-carboxylic acid derivatives as potent inhibitors of viral integrases, particularly HIV-1 integrase.[3][4][5] The core mechanism is believed to involve the chelation of divalent metal ions, typically Mg2+, within the enzyme's active site by the indole nitrogen and the C2 carboxyl group.[3][4] This interaction is critical for inhibiting the strand transfer step in the viral replication cycle. The presence of the trifluoromethyl group on our lead compound may further enhance binding affinity and cellular uptake.

Proposed Mechanism of Action:

The proposed mechanism involves the this compound acting as a pharmacophore that mimics the binding of the viral DNA substrate in the HIV-1 integrase active site. The carboxylate and the indole nitrogen are predicted to form a bidentate chelation complex with the two Mg2+ ions, effectively blocking the catalytic activity of the enzyme.

Caption: Proposed chelation of Mg²⁺ ions in the HIV-1 integrase active site.

Experimental Validation Workflow:

A multi-step approach is proposed to validate this hypothesis, starting with in vitro assays and progressing to cellular models.

Caption: Experimental workflow for validating antiviral activity.

Detailed Experimental Protocols:

1. In Vitro HIV-1 Integrase Strand Transfer Assay:

-

Objective: To determine the 50% inhibitory concentration (IC50) of the compound against the catalytic activity of recombinant HIV-1 integrase.

-

Methodology:

-

Coat a 96-well plate with a viral DNA-mimicking oligonucleotide.

-

Incubate recombinant HIV-1 integrase with a dilution series of the test compound.

-

Add a biotinylated target DNA oligonucleotide to the wells.

-

Allow the strand transfer reaction to proceed.

-

Detect the integrated biotinylated DNA using a streptavidin-horseradish peroxidase conjugate and a colorimetric substrate.

-

Calculate the IC50 value from the dose-response curve.

-

2. Molecular Docking Studies:

-

Objective: To predict the binding mode and affinity of the compound within the HIV-1 integrase active site.

-

Methodology:

-

Obtain the crystal structure of the HIV-1 integrase intasome from the Protein Data Bank.

-

Prepare the protein and ligand structures for docking using software such as AutoDock Tools.

-

Perform docking simulations to generate a series of potential binding poses.

-

Analyze the predicted binding poses, focusing on the chelation of Mg2+ ions and other key interactions.

-

Hypothesis 2: Targeting Neurological Pathways via NMDA Receptor Modulation

Rationale for Investigation:

Patent literature suggests that certain indole-2-carboxylic acid derivatives act as antagonists of excitatory amino acids at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor complex.[6] This receptor is a key player in synaptic plasticity and neuronal function, and its dysregulation is implicated in a range of neurodegenerative disorders. The unique electronic properties conferred by the trifluoromethyl group could modulate the binding of our compound to this site.

Proposed Mechanism of Action:

The compound is hypothesized to act as a competitive antagonist at the glycine co-agonist site of the NMDA receptor. By occupying this site, it would prevent the binding of glycine, which is necessary for the glutamate-mediated opening of the ion channel. This would lead to a reduction in Ca2+ influx and a dampening of excitotoxicity.

Caption: Antagonism of the NMDA receptor glycine site.

Experimental Validation Workflow:

Validation will involve a combination of binding assays and functional electrophysiological recordings.

Caption: Workflow for validating neuroprotective activity.

Detailed Experimental Protocols:

1. Radioligand Binding Assay:

-

Objective: To determine the binding affinity (Ki) of the compound for the glycine site of the NMDA receptor.

-

Methodology:

-

Prepare synaptic membrane fractions from rat cerebral cortex.

-

Incubate the membranes with a fixed concentration of [3H]glycine and a range of concentrations of the test compound.

-

Separate bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

2. Patch-Clamp Electrophysiology:

-

Objective: To measure the functional effect of the compound on NMDA receptor-mediated currents in neurons.

-

Methodology:

-

Culture primary hippocampal or cortical neurons.

-

Perform whole-cell patch-clamp recordings from individual neurons.

-

Apply glutamate and glycine to elicit NMDA receptor-mediated currents.

-

Perfuse the test compound and measure the change in the amplitude of the NMDA currents.

-

Construct a dose-response curve to determine the IC50 for functional inhibition.

-

Hypothesis 3: Anticancer Activity through Pin1 Inhibition

Rationale for Investigation:

A structurally related compound, 5-methyl-1H-indole-2-carboxylic acid, serves as a key intermediate in the synthesis of inhibitors for Pin1.[7] Pin1 is a peptidyl-prolyl cis-trans isomerase that plays a crucial role in cell cycle regulation and is overexpressed in many human cancers. Inhibition of Pin1 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive therapeutic target. The N-methylation and trifluoromethyl substitution on our lead compound could enhance its potency and selectivity for Pin1.

Proposed Mechanism of Action:

The compound is hypothesized to bind to the active site of Pin1, preventing it from isomerizing its protein substrates, which include key cell cycle regulators like c-Myc and Cyclin D1. This disruption of Pin1 activity is expected to lead to the degradation of these oncoproteins and subsequent cell cycle arrest and apoptosis.

Experimental Validation Workflow:

The anticancer potential will be assessed through enzymatic assays, cell-based proliferation assays, and apoptosis assays.

Caption: Workflow for assessing anticancer activity.

Detailed Experimental Protocols:

1. In Vitro Pin1 Isomerase Assay:

-

Objective: To measure the direct inhibitory effect of the compound on the enzymatic activity of Pin1.

-

Methodology:

-

Use a commercially available Pin1 inhibitor screening kit.

-

Incubate recombinant Pin1 with a fluorogenic peptide substrate in the presence of a dilution series of the test compound.

-

Monitor the increase in fluorescence over time, which corresponds to the isomerization of the substrate.

-

Calculate the IC50 value from the dose-response curve.

-

2. Cancer Cell Line Proliferation Assay:

-

Objective: To determine the effect of the compound on the proliferation of cancer cell lines known to be dependent on Pin1 activity (e.g., breast, prostate cancer cell lines).

-

Methodology:

-

Seed cancer cells in 96-well plates.

-

Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

Assess cell viability using a colorimetric assay such as CCK-8 or MTT.

-

Determine the GI50 (concentration for 50% growth inhibition).

-

Data Summary and Future Directions

The experimental workflows outlined above will generate quantitative data to either support or refute the proposed hypotheses. The results should be compiled into clear, concise tables for comparative analysis.

Table 1: Summary of Hypothetical In Vitro Potency

| Therapeutic Target | Assay | Endpoint | Hypothetical Value |

| HIV-1 Integrase | Strand Transfer Assay | IC50 | < 10 µM |

| NMDA Receptor | Radioligand Binding | Ki | < 1 µM |

| Pin1 | Isomerase Assay | IC50 | < 10 µM |

This technical guide provides a structured and scientifically rigorous framework for the initial exploration of This compound . The proposed targets are based on strong precedent from structurally related compounds. Positive results from these initial studies would warrant further investigation, including in vivo efficacy studies in relevant animal models, pharmacokinetic profiling, and medicinal chemistry efforts to optimize the lead compound. The multifaceted potential of this molecule makes it a promising candidate for further drug discovery and development efforts.

References

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed.

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences.

- Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications.

- Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing).

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central.

- 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | C10H8FNO2 | CID 1132967 - PubChem.

- Indole-2-carboxylic acid derivatives - Google Patents.

- The Power of Trifluoromethyl Indoles in Modern Drug Discovery.

- This compound - ChemScene.

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI.

- N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PMC - NIH.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing.

- Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - Organic Chemistry Portal.

- Fluorine-containing indoles: Synthesis and biological activity | Request PDF - ResearchGate.

- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Publishing.

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 6. WO1993021153A1 - Indole-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 7. innospk.com [innospk.com]

The Trifluoromethyl Group: A Strategic Asset in Indole Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its inherent biological activity is significantly amplified and refined by strategic substitution. Among the vast arsenal of functional groups available to the medicinal chemist, the trifluoromethyl (CF3) group stands out for its profound and predictable influence on a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed exploration of the multifaceted role of the trifluoromethyl group in modulating the bioactivity of indole-based compounds. We will delve into the fundamental physicochemical principles, examine the impact on metabolic stability and target affinity, provide actionable experimental protocols, and present a forward-looking perspective on its application in drug discovery.

The Unique Physicochemical Signature of the Trifluoromethyl Group

The introduction of a trifluoromethyl group imparts a unique set of properties to the parent indole molecule, which are foundational to its enhanced bioactivity. Unlike a simple methyl group, the CF3 moiety is a powerful modulator of electronic and steric characteristics.

-

Potent Electron-Withdrawing Nature: The three highly electronegative fluorine atoms make the CF3 group a strong electron-withdrawing substituent. When attached to the indole ring, it significantly alters the electron density of the aromatic system, which can influence pKa and the nature of interactions with biological targets.[1][2][3]

-

Enhanced Lipophilicity: The CF3 group is highly lipophilic, with a Hansch-Fujita π constant of approximately +0.88.[1][3] This increased lipophilicity can dramatically improve a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets and improving oral bioavailability.[1][4]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[1] This inherent strength makes the CF3 group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary drivers of drug clearance in the body.[3][4] By replacing a metabolically susceptible C-H or C-CH3 bond with a C-CF3 bond, chemists can effectively block "metabolic soft spots."

Strategic Impact on Pharmacokinetics and Pharmacodynamics

The physicochemical changes induced by trifluoromethylation translate directly into tangible benefits in drug design, primarily impacting metabolic stability and receptor binding.

Fortifying the Scaffold: Blocking Metabolic Oxidation